2-(2-Azidoethylamino)acetic acid;hydrochloride
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Overview
Description
2-(2-Azidoethylamino)acetic acid;hydrochloride is a chemical compound with the molecular formula C4H8ClN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethylamino)acetic acid;hydrochloride typically involves the reaction of ethylamine with chloroacetic acid to form 2-(2-chloroethylamino)acetic acid. This intermediate is then reacted with sodium azide to introduce the azido group, resulting in the formation of 2-(2-Azidoethylamino)acetic acid. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, alkyl halides, and other nucleophiles.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 2-(2-Azidoethylamino)acetic acid.
Reduction Reactions: 2-(2-Aminoethylamino)acetic acid.
Cycloaddition Reactions: 1,2,3-triazole derivatives.
Scientific Research Applications
2-(2-Azidoethylamino)acetic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethylamino)acetic acid;hydrochloride involves its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioconjugation, the azido group can react with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of the compound to biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Azidoacetic acid: Similar structure but lacks the ethylamino group.
2-(2-Aminoethylamino)acetic acid: Similar structure but with an amino group instead of an azido group.
Azidoalanine: Contains an azido group attached to an alanine backbone.
Uniqueness
2-(2-Azidoethylamino)acetic acid;hydrochloride is unique due to the presence of both the azido and ethylamino groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-azidoethylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-8-7-2-1-6-3-4(9)10;/h6H,1-3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTYXYTWIQRIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])NCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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